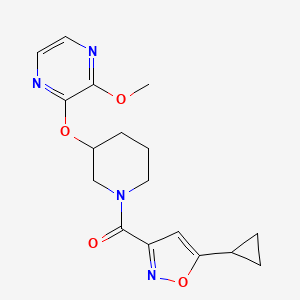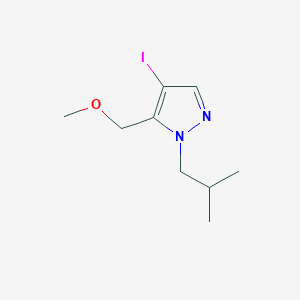amine CAS No. 1469061-64-0](/img/structure/B2926263.png)
[1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms . One nitrogen atom bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known for their versatility in chemical reactions. They are key components in functional molecules used in a variety of applications . The bonds formed during the formation of the imidazole are crucial, and the methodologies around these reactions are based on the functional group compatibility of the process and resultant substitution patterns around the ring .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Imidazoline derivatives, related to the specified compound, have been evaluated for their effectiveness as corrosion inhibitors. A study by Cruz, Martinez, Genescà, and García-Ochoa (2004) investigated the electrochemical behavior of imidazoline and its derivatives in acid media. The research found imidazoline to be an efficient corrosion inhibitor due to its active sites and geometry, which facilitates coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Synthesis and Structural Analysis
Imidazole derivatives have been synthesized and analyzed for their structural properties. Huang, Gan, and Wang (1988) synthesized 2-[cyano(aryl)methylene]-imidazolidines and related compounds to study their tautomeric equilibrium. The crystal structure analysis revealed the influence of substituents on the equilibrium, contributing to the understanding of imidazole derivatives' chemical behavior (Huang, Gan, & Wang, 1988).
Organic Synthesis
Helal and Lucas (2002) developed a regioselective method for synthesizing 1-alkyl-4-imidazolecarboxylates, demonstrating the versatility of imidazole derivatives in organic synthesis. This method provides a straightforward approach to obtaining imidazole carboxylate derivatives, which have potential applications in medicinal chemistry and material science (Helal & Lucas, 2002).
Analytical Chemistry
In analytical chemistry, imidazole derivatives have been utilized as derivatization agents. You, Zhao, Suo, Wang, Li, and Sun (2006) developed a method for determining amines by high-performance liquid chromatography using an imidazole derivative as a labeling reagent. This approach offers a sensitive and mild method for amine analysis, highlighting the practical applications of imidazole derivatives in analytical methodologies (You, Zhao, Suo, Wang, Li, & Sun, 2006).
Wirkmechanismus
Target of Action
It’s known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of the compound with its targets could lead to these various effects.
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Given the wide range of biological activities of imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
Imidazole compounds continue to be an area of active research due to their broad range of chemical and biological properties. Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . These compounds are being deployed in a variety of areas, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Eigenschaften
IUPAC Name |
1-(1-ethylimidazol-2-yl)-N-methyl-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-3-17-10-9-16-14(17)13(15-2)11-12-7-5-4-6-8-12/h4-10,13,15H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYPDAQLVVKQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(CC2=CC=CC=C2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B2926185.png)

![[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid](/img/structure/B2926188.png)
![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)




![1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2926196.png)




![[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2926202.png)